N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide
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Overview
Description
N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide, also known as IPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. IPP is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mechanism of Action
The mechanism of action of N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide involves the inhibition of certain enzymes, including PDE5 and PDE6. N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide has been shown to bind to the active site of these enzymes, thereby inhibiting their activity. This inhibition leads to an increase in the levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), which are involved in the regulation of smooth muscle contraction and visual function, respectively.
Biochemical and Physiological Effects:
N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the modulation of cytokine production, and the inhibition of viral replication. N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory process.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide is its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide has been shown to have anticancer, anti-inflammatory, and antiviral activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide is its low solubility, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide. One direction is the development of new derivatives of N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide with improved solubility and potency. Another direction is the investigation of the potential applications of N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide in the treatment of various diseases, including cancer, inflammation, and viral infections. Additionally, the mechanism of action of N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide needs to be further elucidated to understand its full potential.
Synthesis Methods
N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide can be synthesized using various methods, including the reaction of 2-propan-2-ylpyrazole with 3-bromopyridine-4-carboxylic acid, followed by the reaction with ammonia in ethanol to obtain N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide. Another method involves the reaction of 2-propan-2-ylpyrazole with 3-cyanopyridine-4-carboxylic acid, followed by the reaction with ammonia in ethanol to obtain N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide.
Scientific Research Applications
N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide has been shown to have anticancer, anti-inflammatory, and antiviral activities. N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide has also been shown to inhibit the activity of certain enzymes, including PDE5 and PDE6, which are involved in the regulation of smooth muscle contraction and visual function, respectively.
properties
IUPAC Name |
N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9(2)16-11(5-7-14-16)15-12(17)10-4-3-6-13-8-10/h3-9H,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWSJGCQYPKPSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide |
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